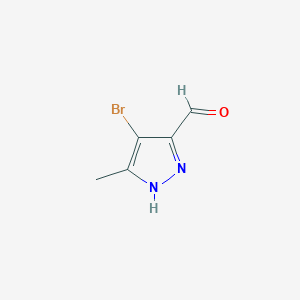

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABISIVKAMWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244949 | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-82-2 | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel molecular entities. Within this important class of heterocycles, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS Number: 1287752-82-2 ) has emerged as a particularly valuable and versatile building block.[2]

This technical guide provides an in-depth exploration of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, offering insights into its synthesis, physicochemical properties, and diverse applications. The strategic placement of the bromo, methyl, and formyl groups on the pyrazole ring provides a trifecta of reactive sites, enabling a wide array of subsequent chemical transformations. The aldehyde functionality serves as a key precursor for the formation of imines, Schiff bases, and for participation in various condensation and olefination reactions. The bromine atom, a versatile synthetic handle, readily engages in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[3] The methyl group, while seemingly simple, can influence the molecule's steric and electronic properties, impacting its reactivity and the biological activity of its derivatives.

This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower innovative and efficient molecular design and synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the key properties of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

| Property | Value | Source |

| CAS Number | 1287752-82-2 | [2] |

| Molecular Formula | C₅H₅BrN₂O | [4] |

| Molecular Weight | 189.01 g/mol | [4] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically >95% | General knowledge |

| Storage Temperature | Inert atmosphere, 2-8°C | [5] |

Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde: The Vilsmeier-Haack Approach

The most direct and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a tertiary amide such as N,N-dimethylformamide (DMF) with an activating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the electron-rich position of the pyrazole ring.

For the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, the logical starting material is 4-Bromo-3-methyl-1H-pyrazole. The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent introduces the formyl group at the C5 position of the pyrazole ring, which is activated by the lone pair of electrons on the adjacent nitrogen atom.

Detailed Experimental Protocol (Representative)

Materials:

-

4-Bromo-3-methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Formylation Reaction: Dissolve 4-Bromo-3-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

Self-Validation and Causality: The use of anhydrous conditions is critical as the Vilsmeier reagent is highly moisture-sensitive. The slow, controlled addition of POCl₃ to DMF at low temperatures is essential to manage the exothermic reaction and prevent side product formation. The basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the final aldehyde product. The final purification by column chromatography is a standard and effective method for isolating the target compound from any unreacted starting material and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of reactive functional groups makes 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde a highly valuable intermediate in the synthesis of a diverse array of biologically active molecules. The pyrazole core itself is a well-established pharmacophore found in numerous approved drugs.[8]

Scaffold for Kinase Inhibitors

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[9] The pyrazole ring can act as a hinge-binding motif, forming key hydrogen bond interactions with the kinase active site. The aldehyde and bromo functionalities of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde allow for the elaboration of the pyrazole core to introduce substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity. For instance, the aldehyde can be converted to an amine via reductive amination, which can then be further functionalized. The bromine atom can be used in Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl groups that can extend into the solvent-exposed region or other hydrophobic pockets of the kinase.[3]

Precursor for Novel Heterocyclic Scaffolds

The aldehyde group of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a versatile handle for the construction of more complex heterocyclic systems. Through condensation reactions with various binucleophiles, it can be used to synthesize fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems often exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. While a specific safety data sheet (SDS) for this compound is not widely available, related bromo- and formyl-substituted pyrazoles are known to be irritants to the skin, eyes, and respiratory tract.[10] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a strategically functionalized building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the rapid generation of libraries of complex molecules for biological screening. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde will undoubtedly increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

References

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From Pyrazoles to Other Nitrogen-Containing Heterocycles: A Journey through the Chemical Space. Chemical Reviews, 111(11), 6984-7034. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026, January 25).

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

-

A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28). ResearchGate. Retrieved from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2025, August 6). ResearchGate. Retrieved from [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde | 1287752-82-2 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug discovery. These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are privileged structures frequently found in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with specific biological activities. 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a key synthetic intermediate, offering multiple reaction sites for the construction of more complex molecular architectures. The presence of a bromine atom, a methyl group, and a reactive carbaldehyde function on the pyrazole core makes it a versatile building block for creating diverse compound libraries for screening and lead optimization. This guide provides a comprehensive overview of its physical properties, synthetic routes, and potential applications, with a focus on practical insights for laboratory work.

Physicochemical Properties: A Comparative Analysis

| Property | 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde | 4-Bromo-3-methyl-1H-pyrazole | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| CAS Number | 473528-88-0[2] | 13808-64-5[3] | Not specified |

| Molecular Formula | C₅H₅BrN₂O[4] | C₄H₅BrN₂[3] | C₁₁H₉ClN₂O[5] |

| Molecular Weight | 189.01 g/mol [4] | 161.00 g/mol [3] | 220.66 g/mol [5] |

| Appearance | White to pale yellow crystals or powder[6] | Solid[3] | White to light yellow solid[5] |

| Melting Point | 96.0-105.0 °C[6] | 77-79 °C[3] | 145-148 °C[5] |

| Solubility | Not specified | Not specified | Good solubility in DMSO and acetone; moderate in ethanol.[5] |

Based on this comparative data, it is anticipated that 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a solid at room temperature, likely a crystalline powder with a color ranging from white to yellow. Its melting point is expected to be in a similar range to its 1-methyl isomer (96-105 °C). The solubility profile is likely to be favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.

Synthesis and Characterization: A Practical Approach

The synthesis of pyrazole-carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being a prominent and versatile method.[7] This reaction introduces a formyl group onto an electron-rich aromatic ring. An alternative common strategy involves the oxidation of a corresponding primary alcohol.

Proposed Synthetic Workflow

A plausible synthetic route to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde would likely start from the commercially available 4-Bromo-3-methyl-1H-pyrazole. The workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (Exemplary)

This protocol is a generalized procedure based on established methods for pyrazole formylation.[7]

-

Reaction Setup: To a solution of the N-protected 4-bromo-3-methyl-1H-pyrazole in anhydrous dimethylformamide (DMF), cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral to slightly basic.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Structural Characterization

The successful synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde would be confirmed through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal would be the aldehyde proton, expected as a singlet in the downfield region of the spectrum, typically around δ 9.8-10.2 ppm.[5] The methyl group protons would likely appear as a singlet at approximately δ 2.4-2.5 ppm.[5] The N-H proton of the pyrazole ring would be observable, though its chemical shift can be broad and solvent-dependent.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be evident in the range of δ 180-190 ppm. Signals corresponding to the pyrazole ring carbons and the methyl carbon would also be present.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1670-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is dominated by the aldehyde group and the bromine atom, making it a valuable synthon.

Caption: Reactivity map of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.

The aldehyde functionality allows for a variety of transformations including:

-

Reductive amination to introduce diverse amine side chains.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Condensation reactions with active methylene compounds.

The bromine atom is a key handle for introducing further complexity through palladium-catalyzed cross-coupling reactions .[1] This enables the attachment of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring, significantly expanding the accessible chemical space for drug discovery programs. Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[8][9]

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is not available, GHS hazard information for the closely related 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Therefore, standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While specific experimental data for this compound is sparse, a comprehensive understanding of its properties and reactivity can be inferred from closely related analogs. Its synthetic accessibility via established methods like the Vilsmeier-Haack reaction, combined with its multiple points for chemical modification, makes it an attractive starting material for the development of novel therapeutics and other functional molecules. Researchers working with this compound should proceed with the necessary safety precautions and can leverage the comparative data and synthetic strategies outlined in this guide for their experimental design.

References

-

PubChem. (n.d.). 4-bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

- Girisha, M., et al. (2010). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777.

-

ResearchGate. (n.d.). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 6. H33690.06 [thermofisher.com]

- 7. jpsionline.com [jpsionline.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde stands as a cornerstone heterocyclic building block, strategically designed for multifaceted applications in medicinal chemistry and materials science. Its structure is endowed with three distinct and orthogonally reactive functional groups: a versatile carbaldehyde, a bromine atom primed for cross-coupling reactions, and a pyrazole core, a privileged scaffold in numerous pharmaceuticals. This guide offers a senior-level perspective on the compound's synthesis, structural characteristics, and reactivity, providing detailed, field-proven protocols and mechanistic insights to empower its effective use in complex synthetic endeavors.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system is a prominent feature in a multitude of successful therapeutic agents, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] The strategic functionalization of this core heterocycle is a key focus in modern drug discovery. The title compound, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde, represents an advanced intermediate where this functionalization has been carefully orchestrated. The presence of the C4-bromo and C5-formyl groups provides chemists with reliable and distinct handles for sequential, controlled molecular elaboration, making it an exceptionally valuable precursor for generating libraries of novel compounds.

This document will deconstruct the synthesis and reactivity of this intermediate, grounding experimental protocols in mechanistic causality to provide a robust and validated framework for its application.

Elucidating the Core Chemical Structure

A comprehensive understanding of a molecule's structure and properties is fundamental to its application.

Chemical Identity and Structural Features

-

IUPAC Name: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

-

Molecular Formula: C₅H₅BrN₂O

-

Molecular Weight: 189.01 g/mol [5]

-

Canonical SMILES: CN1C(=C(C=N1)Br)C=O[5]

The molecule is defined by a five-membered pyrazole ring, substituted with a methyl group at the C3 position, a bromine atom at the C4 position, and a carbaldehyde group at the C5 position. This specific arrangement is key to its synthetic utility.

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Light orange crystalline powder | [6] |

| Molecular Weight | 189.01 g/mol | [5] |

| Boiling Point | 316.5±22.0 °C (Predicted) | N/A |

| Density | 1.838±0.06 g/cm³ (Predicted) | [7] |

| pKa | 8.79±0.29 (Predicted) | N/A |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents | [3] |

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most reliable and widely adopted method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10] This electrophilic substitution reaction is exceptionally efficient for installing formyl groups onto electron-rich heterocyclic systems. The synthesis of the title compound begins with the precursor, 4-bromo-3-methyl-1H-pyrazole.

Mechanistic Rationale and Workflow

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is then attacked by the electron-rich pyrazole ring, leading to formylation, predominantly at the C5 position.

Diagram of the Vilsmeier-Haack Synthesis Workflow

Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in checks and rationale for each step.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C using an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Causality: This is a highly exothermic reaction; slow, controlled addition is critical to prevent degradation of the reagent and minimize side-product formation. Stir the resulting pale-yellow solution for 30-45 minutes at 0 °C to ensure complete formation of the electrophilic chloroiminium salt.

-

Electrophilic Substitution: Dissolve the starting material, 4-bromo-3-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.

-

Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction in an oil bath to 70-80 °C for 3-5 hours. Trustworthiness: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction is driven to completion without unnecessary heating that could cause decomposition.

-

Hydrolysis and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice. This step hydrolyzes the intermediate iminium species to the final aldehyde. Once the ice has melted, slowly add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acidic mixture to a pH of ~7-8. This step must be performed with caution due to vigorous gas evolution.

-

Isolation and Purification: The product often precipitates upon neutralization and can be collected by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. If the product remains in solution, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the final product as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The power of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde lies in the distinct reactivity of its three functional handles, which can be addressed selectively to build molecular complexity.

Diagram of Orthogonal Functional Group Reactivity

Caption: Selective reactivity pathways of the core molecule.

Transformations of the C5-Carbaldehyde

The aldehyde group is a gateway to a vast array of chemical transformations.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) provides facile access to substituted aminomethyl-pyrazoles, a common motif in bioactive compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the conversion of the aldehyde to an alkene, enabling C-C bond formation and the introduction of vinyl groups.

-

Oxidation: The aldehyde can be cleanly oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or silver (I) oxide.[11] This acid is a versatile precursor for amides, esters, and other derivatives.

Cross-Coupling Reactions at the C4-Bromine

The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, a pillar of modern synthetic chemistry.[12]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of diverse aryl and heteroaryl substituents, a critical strategy for exploring structure-activity relationships (SAR) in drug discovery.

-

Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-pyrazoles, which are valuable intermediates for constructing more complex ring systems or as components in functional materials.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, directly installing primary or secondary amines at the C4 position.[13]

Functionalization of the N1-H Position

The pyrazole nitrogen is nucleophilic and can be readily functionalized.

-

N-Alkylation/N-Arylation: Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl or aryl halide allows for modification of the pyrazole's steric and electronic properties, which can profoundly influence biological activity and physicochemical characteristics like solubility.

Conclusion and Future Perspective

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is more than a simple chemical; it is a strategically designed platform for innovation. The predictable and orthogonal reactivity of its functional groups provides researchers with a reliable toolkit for the efficient construction of novel and complex molecules. Its demonstrated utility as a precursor to compounds with anti-inflammatory and anti-cancer properties underscores its significance.[6] As the demand for sophisticated molecular architectures continues to escalate in both pharmaceutical and materials science, the intelligent application of this versatile building block will undoubtedly continue to fuel discovery and development.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

4-bromo-1H-pyrazole-5-carbaldehyde. PubChem. [Link]

-

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

-

4-Ethyl-5-fluoropyrimidine. PubChem. [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Institutes of Health. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health. [Link]

-

About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]

-

1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl). Acta Crystallographica Section E. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Academia.edu. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]531/)

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Ethyl-5-fluoropyrimidine | 137234-88-9 [chemicalbook.com]

- 4. 4-Ethyl-5-fluoropyrimidine | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-5-methyl-1H-pyrazol-3-amine | 1780-72-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chemmethod.com [chemmethod.com]

- 11. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary: Molecular Identity & Physicochemical Profile[1][2]

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1287752-82-2) is a densely functionalized heterocyclic scaffold critical to modern medicinal chemistry. It serves as a "linchpin" intermediate, offering three distinct vectors for chemical diversification: the electrophilic aldehyde, the nucleophilic/acidic pyrazole nitrogen, and the cross-coupling-ready aryl bromide.

This guide details the molecular characteristics, synthetic accessibility, and strategic utility of this compound in drug discovery, specifically for kinase inhibition and fragment-based drug design (FBDD).

Core Physicochemical Data[2]

| Property | Value | Notes |

| Molecular Weight | 189.01 g/mol | Calculated based on standard atomic weights ( |

| Molecular Formula | C | |

| CAS Number | 1287752-82-2 | Confirmed identifier for the 1H-tautomer.[1][2][3] |

| Physical State | Solid | Typically off-white to pale yellow powder. |

| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (Hexane). |

| pKa (Calc) | ~10.5 (NH) | Pyrazole NH acidity; deprotonation allows N-alkylation. |

| SMILES | CC1=NNC(C=O)=C1Br | Represents the 1H-tautomer. |

Structural Analysis & Tautomerism

Researchers must account for annular tautomerism in 1H-pyrazoles. In solution, the proton rapidly exchanges between N1 and N2. Consequently, 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde is chemically equivalent to 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde .

-

Nomenclature Rule: When the nitrogen is unsubstituted, the numbering prioritizes the heteroatoms, but the tautomeric equilibrium makes the C3 and C5 positions interchangeable regarding the methyl and aldehyde substituents.

-

Implication: In NMR, this often results in broadened signals for the NH proton or averaged signals for the carbons if the exchange is fast on the NMR timescale.

Synthetic Pathways and Methodologies[7][8][9]

The synthesis of 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde requires navigating the directing effects of the pyrazole ring. Direct formylation (Vilsmeier-Haack) of 4-bromo-3-methylpyrazole is difficult because the preferred C4 position is blocked. Therefore, the strategic approach involves either post-functionalization bromination or de novo ring construction .

Route A: Electrophilic Bromination (Preferred)

This route is favored for its operational simplicity and high atom economy. It utilizes the innate electron-rich nature of the pyrazole ring to introduce the halogen at the C4 position of a pre-formylated scaffold.

Protocol:

-

Starting Material: 3-Methyl-1H-pyrazole-5-carbaldehyde.[1][3]

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent: DMF or Acetic Acid.

-

Mechanism: The amino-like nitrogen lone pair activates the ring. The C4 position is the most nucleophilic site, allowing for selective electrophilic aromatic substitution (SEAr) without affecting the aldehyde.

Route B: Cyclization of Acyclic Precursors

For large-scale manufacturing, building the ring with substituents in place avoids regioselectivity issues.

Protocol:

-

Precursor: Ethyl 3-bromo-2,4-dioxopentanoate (or similar diketo-ester).

-

Cyclization: Reaction with Hydrazine Hydrate (

) in Ethanol yields Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate. -

Reduction/Oxidation:

-

Step 1: Reduction of ester to alcohol (

or -

Step 2: Selective oxidation of alcohol to aldehyde (

or Swern).

-

Synthesis Workflow Diagram

Figure 1: Comparative synthetic strategies. Route A is preferred for laboratory scale; Route B allows for substituent flexibility.

Reactivity & Applications in Drug Design

The utility of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde lies in its orthogonal reactivity . The molecule possesses three distinct "handles" that can be manipulated independently, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Divergent Synthesis Strategy

-

The Aldehyde (C5):

-

Reactivity: Susceptible to nucleophilic attack.

-

Applications: Reductive amination (to amines), Wittig olefination (to alkenes), or condensation to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

-

-

The Bromide (C4):

-

Reactivity: Excellent partner for Palladium-catalyzed cross-coupling.

-

Applications: Suzuki-Miyaura (aryl-aryl bonds), Buchwald-Hartwig (aryl-amine bonds), or Sonogashira (aryl-alkyne bonds).

-

-

The Pyrazole Nitrogen (N1):

-

Reactivity: Nucleophilic upon deprotonation.

-

Applications:

alkylation or Chan-Lam coupling to introduce solubility-enhancing groups or target-binding motifs.

-

Reactivity Map

Figure 2: Divergent reactivity profile allowing independent functionalization of the C4, C5, and N1 positions.

Analytical Validation

To ensure the integrity of the material for biological assays, the following analytical signatures must be verified.

Proton NMR ( NMR)

-

Solvent: DMSO-

-

Aldehyde (-CHO): Sharp singlet at δ 9.5 – 10.0 ppm .

-

NH Proton: Broad singlet, typically δ 13.0 – 14.0 ppm (exchangeable with

). -

Methyl Group (-CH

): Singlet at δ 2.2 – 2.5 ppm . -

Absence of C4-H: The lack of a pyrazole ring proton (usually ~δ 7.5-8.0 ppm) confirms bromination at C4.

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Isotope Pattern: A characteristic 1:1 doublet at M+ and M+2 (approx. 189 and 191 m/z) is mandatory, confirming the presence of a single bromine atom.

Quality Control Check

-

Impurity Alert: Watch for the non-brominated starting material (MW ~110) or over-brominated byproducts.

-

Storage: The aldehyde is prone to oxidation (to carboxylic acid) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

Sigma-Aldrich. 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde Product Sheet. Retrieved from (CAS Search: 1287752-82-2).

-

PubChem. Compound Summary: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. National Library of Medicine. Retrieved from .

-

Enamine Store. Building Block: 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from .

-

Key Organics. Product Detail: 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from .

-

Chemical Book. CAS 1287752-82-2 Data. Retrieved from .

Sources

Technical Guide: Synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

This is an in-depth technical guide for the synthesis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde .

Executive Summary & Strategic Analysis

Target Molecule: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Chemical Formula:

Synthetic Strategy: The Oxidative Homologation Route

The most robust, scalable, and chemically distinct pathway for this scaffold is the Ester-Alcohol-Aldehyde sequence. Direct formylation (Vilsmeier-Haack) of 4-bromo-3-methylpyrazole is electronically unfavorable due to the deactivating nature of the bromine atom and the pyrazole ring's electron deficiency. Conversely, lithiation strategies risk bromine-lithium exchange at the C4 position.

Therefore, this guide details a 4-step linear synthesis starting from acyclic precursors:

-

Cyclocondensation: Formation of the pyrazole core.

-

Electrophilic Halogenation: Regioselective bromination at C4.

-

Hydride Reduction: Conversion of the ester to a primary alcohol.[2][3]

-

Chemo-selective Oxidation: Oxidation of the alcohol to the target aldehyde.[4]

Retrosynthetic Analysis

The retrosynthetic logic relies on the stability of the C4-Bromine bond during the interconversion of the C5-functional group.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This step constructs the heterocyclic core. The reaction between a 1,3-diketoester and hydrazine is highly exothermic; temperature control is critical to prevent the formation of hydrazide byproducts.

-

Reagents: Ethyl 2,4-dioxovalerate (Ethyl acetopyruvate), Hydrazine hydrate (

), Ethanol. -

Mechanism: Paal-Knorr type cyclocondensation.

Protocol:

-

Dissolve Ethyl 2,4-dioxovalerate (1.0 eq, e.g., 20.0 g) in absolute Ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and addition funnel.

-

Cool the solution to 0–5 °C using an ice bath.

-

Add Hydrazine hydrate (1.05 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

-

Heat to reflux (78 °C) for 3 hours to ensure complete cyclization.

-

Concentrate the solvent under reduced pressure.

-

Workup: Dissolve the residue in Ethyl Acetate (EtOAc), wash with water and brine. Dry over

. -

Purification: Recrystallize from Hexane/EtOAc or use as crude if purity >95% (NMR).

-

Expected Yield: 85–90%.[5]

-

Step 2: Regioselective Bromination (C4)

The C4 position of the pyrazole ring is the most nucleophilic site. Bromination occurs readily via Electrophilic Aromatic Substitution (EAS).

-

Reagents: Bromine (

) or N-Bromosuccinimide (NBS), Chloroform ( -

Critical Process Parameter: Stoichiometry must be controlled (1.0–1.1 eq) to avoid over-bromination or oxidation of the methyl group (though unlikely under mild conditions).

Protocol:

-

Dissolve Ethyl 3-methyl-1H-pyrazole-5-carboxylate (10.0 g, 65 mmol) in Chloroform (100 mL).

-

Add Bromine (

, 1.1 eq) dropwise at 0 °C . Alternatively, add solid NBS portion-wise. -

Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Add saturated aqueous

(Sodium thiosulfate) to neutralize excess bromine. -

Extraction: Extract with DCM. Wash organic layer with saturated

to remove acid generated. -

Isolation: Dry (

) and concentrate. The product, Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate , is typically a white/off-white solid.[6]-

Expected Yield: 85–92%.

-

Step 3: Reduction to (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol

This is the most delicate step. We must reduce the ester to the alcohol without debrominating the aromatic ring. Lithium Aluminum Hydride (

-

Reagents:

(LAH), Anhydrous THF. -

Safety: LAH is pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

Protocol:

-

Prepare a suspension of

(0.75 eq [molar equivalent of hydride = 3.0 eq]) in anhydrous THF (50 mL) at 0 °C under inert atmosphere. -

Dissolve Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate (5.0 g) in anhydrous THF (20 mL).

-

Add the ester solution dropwise to the LAH suspension, maintaining internal temp < 5 °C.

-

Stir at 0 °C for 1–2 hours . Do not reflux, as this increases the risk of debromination.

-

Quench (Fieser Method): Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular aluminum salts.

-

Purification: Concentrate the filtrate. The crude alcohol is usually pure enough for the next step.

-

Expected Yield: 75–85%.

-

Step 4: Selective Oxidation to Aldehyde

To convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid, mild oxidants are required. Activated Manganese Dioxide (

-

Reagents: Activated

, Dichloromethane (DCM) or Acetone. -

Alternative: Dess-Martin Periodinane (DMP) if

is too slow.

Protocol:

-

Dissolve (4-Bromo-3-methyl-1H-pyrazol-5-yl)methanol (3.0 g) in DCM (50 mL).

-

Add Activated

(10 eq by weight, excess is standard due to surface area dependence). -

Stir vigorously at RT or mild reflux for 12–24 hours. Monitor closely by TLC.

-

Workup: Filter through a pad of Celite to remove the manganese solids. Wash the pad with DCM/MeOH.

-

Final Purification: Concentrate the filtrate. Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography.

-

Final Product:4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde .

-

Appearance: White to pale yellow solid.

-

Analytical Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Value |

| 1H NMR | Aldehyde (-CHO) | |

| NH (Pyrazole) | ||

| Methyl (-CH3) | ||

| 13C NMR | Carbonyl (C=O) | ~180 ppm |

| C4 (C-Br) | ~90 – 100 ppm (Upfield shift due to heavy atom effect) | |

| Mass Spec | Molecular Ion | [M+H]+ = 189/191 (1:1 Isotopic pattern for Br) |

| IR | Carbonyl Stretch | 1680 – 1700 cm⁻¹ |

Process Flow & Logic Diagram

Troubleshooting & Safety

-

Regioselectivity: In Step 2, if bromination is slow, ensure the pyrazole N is not protonated (which deactivates the ring). If using

, the HBr byproduct can protonate the ring. Adding a base (e.g., Sodium Acetate) can buffer the reaction and accelerate substitution. -

Over-reduction: In Step 3, if the bromine is lost (forming 3-methyl-5-hydroxymethylpyrazole), lower the temperature to -20 °C or switch to DIBAL-H (Diisobutylaluminum hydride) in Toluene at -78 °C.

-

Tautomerism: The product exists in equilibrium between the 1H- and 2H- forms. In solution (NMR), this may appear as broadened peaks for the NH and adjacent carbons.

References

-

Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

- Bromination Methodology: Varma, R. S., et al. "N-Bromosuccinimide: A Useful Reagent for Regioselective Bromination." Tetrahedron Letters, 2009. (General reference for NBS utility in heterocycles).

-

Oxidation of Heterocyclic Alcohols: Mancuso, A. J., & Swern, D. "Activated Manganese Dioxide Oxidation." Synthesis, 1981.

-

Precursor Synthesis: "Synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate." ChemicalBook Protocols.

-

Safety Data: "4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde MSDS." PubChem. (Note: Link directs to the 1-methyl analog for safety similarity comparison as the specific NH tautomer record is sparse).

Sources

- 1. Thiocarbonyl compounds | Fisher Scientific [fishersci.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. raco.cat [raco.cat]

- 5. growingscience.com [growingscience.com]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Spectroscopic Data & Characterization Guide: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

CAS: 1287752-82-2

Formula: C

Part 1: Core Directive & Technical Context

The Application Scientist's Perspective

In the realm of kinase inhibitor development and heterocyclic building blocks, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde represents a "linchpin" intermediate. Its value lies in its trifunctional nature:

-

Electrophilic Aldehyde (C5): Ready for reductive amination or condensation (e.g., to fused pyrazolo-pyrimidines).

-

Nucleophilic Nitrogen (N1): Available for alkylation or arylation (Chan-Lam/Buchwald couplings).

-

Halogen Handle (C4-Br): A prime site for Suzuki-Miyaura or Sonogashira cross-coupling.

The Critical Challenge: The structural integrity of this compound is often compromised by prototropic tautomerism . In solution, the hydrogen on N1 oscillates, effectively rendering the C3-methyl and C5-formyl substituents interchangeable in nomenclature (3-methyl-5-formyl vs. 5-methyl-3-formyl) unless the nitrogen is substituted. Furthermore, the electron-withdrawing nature of the aldehyde and bromine makes the NH proton highly acidic and prone to broadening in NMR, often leading to misinterpretation of purity.

This guide provides a self-validating spectroscopic protocol to definitively characterize this scaffold, ensuring downstream chemistry (SAR exploration) is built on a solid structural foundation.

Part 2: Synthesis & Purification Workflow

To understand the spectroscopic impurities, one must understand the genesis of the material. The most robust route involves the oxidation of the corresponding alcohol.

Workflow Diagram

Figure 1: Synthesis and purification logic flow.[2][3][4] Oxidation of the alcohol precursor is preferred over direct formylation to avoid regioselectivity issues.

Part 3: Spectroscopic Characterization

Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine isotope pattern.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

-

Key Feature: The "Twin Towers" of Bromine.

-

Bromine exists as

Br (50.7%) and -

Any ion containing one Br atom will appear as a 1:1 doublet separated by 2 mass units.

-

| Ion Species | m/z (Theoretical) | Description |

| [M+H] | 188.96 | Protonated molecular ion (light isotope) |

| [M+H] | 190.96 | Protonated molecular ion (heavy isotope) |

| [M-CHO] | ~160/162 | Loss of formyl radical (alpha-cleavage) |

| [M-Br] | ~110 | Loss of bromine (rare in soft ionization) |

Diagnostic Rule: If you do not see the 1:1 doublet at 189/191, you do not have the brominated product.

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups and absence of over-oxidation (carboxylic acid).

-

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

| Frequency (cm | Assignment | Diagnostic Note |

| 3100–3300 | N-H Stretch | Broad band. Indicates free NH (1H-pyrazole). |

| 1670–1690 | C=O Stretch | Sharp, strong. Characteristic of conjugated aldehyde. |

| 1530–1560 | C=N / C=C | Pyrazole ring skeletal vibrations. |

| ~600–700 | C-Br Stretch | Fingerprint region confirmation. |

Troubleshooting: A broad trough centered at 3000–3500 cm

Nuclear Magnetic Resonance (NMR)[2]

This is the definitive method for structural validation.

Protocol: Sample Preparation

-

Solvent: DMSO-d

is mandatory. CDCl -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (Standard).

H NMR Data (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 13.5 – 14.2 | Broad Singlet | 1H | NH | Highly deshielded due to H-bonding with solvent and electron-withdrawing Br/CHO. |

| 9.6 – 9.9 | Singlet | 1H | CHO | Aldehyde proton. Distinctive singlet. |

| 2.3 – 2.5 | Singlet | 3H | CH | Methyl group on the aromatic ring. |

Critical Tautomer Note: In DMSO, the tautomeric equilibrium is fast. You will observe an average structure. You will not see separate signals for the 3-methyl-5-formyl and 5-methyl-3-formyl tautomers unless the temperature is lowered significantly (< -40°C). The nomenclature "3-methyl-5-carbaldehyde" is used, but the methyl and formyl groups are effectively chemically equivalent relative to the oscillating NH.

C NMR Data (100 MHz, DMSO-d

)

| Shift ( | Assignment | Description |

| 178.5 – 182.0 | C=O | Carbonyl carbon. Most downfield signal. |

| 145.0 – 152.0 | C3 / C5 | Quaternary carbons attached to N. Broadened by tautomerism. |

| 92.0 – 98.0 | C4-Br | Carbon bearing Bromine. Significantly upfield due to heavy atom effect and electron density of the pyrazole C4 position. |

| 10.0 – 14.0 | CH | Methyl carbon. |

Structural Logic & Troubleshooting Diagram

Use this decision tree to interpret your spectral data.

Figure 2: NMR decision tree for structural verification. The absence of aromatic protons is a key check for the fully substituted pyrazole ring.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation for Labile Protons

To ensure the NH proton is visible (critical for confirming the 1H-pyrazole core vs. N-alkylated impurities):

-

Dry the Sample: Ensure the solid is dried under high vacuum (< 1 mbar) for 2 hours to remove water. Moisture exchanges with the NH proton, broadening it into the baseline.

-

Solvent Choice: Use "100%" DMSO-d

ampules. Avoid old bottles of DMSO which absorb atmospheric water. -

Acquisition: Set the relaxation delay (d1) to at least 2.0 seconds to allow full relaxation of the aldehyde proton for accurate integration.

Protocol B: Thin Layer Chromatography (TLC)[5]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 30% Ethyl Acetate in Hexanes.

-

Visualization:

-

UV (254 nm): Dark spot (conjugated system).

-

DNP Stain (2,4-Dinitrophenylhydrazine): Orange/Red spot (confirms Aldehyde).

-

Note: The alcohol precursor will not stain with DNP.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394605, 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1-75). Elsevier.

Sources

- 1. EnamineStore [enaminestore.com]

- 2. asrjetsjournal.org [asrjetsjournal.org]

- 3. 3398-16-1|4-Bromo-3,5-dimethylpyrazole|BLD Pharm [bldpharm.com]

- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

1H NMR Guide: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

This is an in-depth technical guide for the 1H NMR analysis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Applications

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1287752-82-2) is a critical "bifunctional" scaffold in modern drug discovery.[1][2] Its value lies in its orthogonality:

-

Electrophilic Aldehyde (C5): Ready for reductive amination or condensation (e.g., to form fused heterocycles like pyrazolo[1,5-a]pyrimidines).[2][3]

-

Halogenated Core (C4-Br): A prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]

-

Nucleophilic Nitrogen (N1): Available for alkylation to define regiochemistry.[1][2][3]

This compound is frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, JAK inhibitors).[2] Accurate NMR characterization is notoriously difficult due to annular tautomerism , which can cause signal broadening or "disappearing" protons depending on the solvent and pH.[3]

Chemical Identity & Tautomerism

Before analyzing the spectrum, one must understand the dynamic structure of the analyte.[3] In solution, 1H-pyrazoles undergo rapid proton exchange between N1 and N2.[1][2][3]

The Tautomeric Equilibrium: The molecule exists in equilibrium between Form A (3-methyl-5-formyl) and Form B (5-methyl-3-formyl) .[1][2] While the IUPAC name often defaults to one, the NMR spectrum represents the time-averaged environment or the dominant species stabilized by the solvent.[3]

Figure 1: Tautomeric equilibrium of the pyrazole core.[2] In DMSO-d6, the solvent hydrogen bonds with the NH, slowing exchange and often sharpening the signals compared to CDCl3.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, follow this specific protocol.

Sample Preparation[1][3][4]

-

Solvent: DMSO-d6 (99.9% D).

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the aldehyde proton).[2][3]

-

Spectral Width: -2 to 16 ppm (Must capture the downfield NH).[1][2][3]

Spectral Interpretation (The Core)

The spectrum of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde is relatively simple but distinct.[1][2] It lacks aromatic C-H protons on the ring, making the Aldehyde and Methyl singlets the primary diagnostic peaks.[3]

Assignment Table (DMSO-d6)[1][2][3]

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 13.80 – 14.20 | Broad Singlet (br s) | 1H | N-H (Pyrazole) | Highly deshielded.[1][2] Disappears on D2O shake. Broadness indicates exchange rate.[1][2][3] |

| 9.60 – 9.95 | Singlet (s) | 1H | -CHO (Aldehyde) | Sharp singlet.[1][2][3] Diagnostic for oxidation state. |

| 2.25 – 2.45 | Singlet (s) | 3H | -CH3 (Methyl) | Attached to aromatic ring.[1][2][3] Shift varies slightly with concentration. |

| 2.50 | Quintet | - | DMSO | Residual solvent peak (Reference).[1][2][3] |

| 3.33 | Broad Singlet | - | H2O | Adventitious water (variable shift).[1][2][3] |

Detailed Mechanistic Analysis[1][2][3]

-

The "Missing" Aromatic Proton: Unlike simple pyrazoles, this scaffold is fully substituted (C3-Me, C4-Br, C5-CHO).[1][2] The absence of a signal in the 6.0–8.0 ppm region is the first confirmation of successful bromination at C4.[3] If you see a singlet around 6.5 ppm , your reaction is incomplete (starting material: 3-methyl-pyrazole-5-carbaldehyde).[1][2]

-

The Aldehyde Anomaly: The aldehyde proton is typically a sharp singlet.[1][2][3] However, if the sample is "wet" (high water content in DMSO), you may see slight broadening due to H-bonding interactions.[2]

-

The N-H Proton: In CDCl3, this signal may drift to 10-12 ppm or vanish into the baseline.[1][3] In DMSO-d6, it is stabilized downfield (~14 ppm).[1][2][3] Note: If you observe two distinct sets of signals (e.g., two aldehydes, two methyls) in a ratio other than 1:0, you are likely observing slow tautomeric exchange or a mixture of regioisomers (if N-alkylated).[2] For the 1H-parent, a single averaged set is standard at RT.[1][2][3]

Impurity Profiling & Troubleshooting

In drug development, purity is paramount.[2][3] The following impurities are common synthetic byproducts.

Common Impurities Table

| Impurity | Diagnostic Signal (DMSO-d6) | Origin |

| Starting Material (Unbrominated) | ~6.50 ppm (s, 1H) | Incomplete bromination (C4-H).[1][2] |

| Over-Bromination | No C4-H | Hard to distinguish by 1H NMR alone; check MS (M+2 Br isotope pattern).[1][2][3] |

| Regioisomer (N-Methyl) | ~3.80 – 4.00 ppm (s, 3H) | If N-methylation was attempted.[1][2] N-Me is distinct from C-Me (~2.3 ppm).[1][2] |

| Vilsmeier Salts | ~3.1 ppm (s, 3H/6H) | Residual Dimethylamine salts from synthesis.[2][3] |

Workflow: Validation Logic

Use this logic flow to validate your batch.

Figure 2: Logic gate for rapid quality control of the brominated intermediate.

References

-

PubChem Compound Summary. 4-bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CID 2794634).[1][2] National Center for Biotechnology Information.[1][2][3] Link (Note: PubChem indexes the N-methyl and 1H variants; check specific CAS 1287752-82-2).[1][2]

-

Enamine Building Blocks. Catalog Entry for CAS 1287752-82-2. Verified commercial availability and structure. Link

-

Google Patents. WO2024022487A1 - Aminoheteroaryl kinase inhibitors.[1][2][3] Describes the use of 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde as a key intermediate.[1][2] Link

-

Oregon State University. 1H NMR Chemical Shifts Reference. General guide for heterocyclic shift assignment. Link

Sources

13C NMR of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Technical Guide: C NMR Analysis of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Application Context

This guide details the

Accurate spectral assignment of this molecule is non-trivial due to annular tautomerism (

Structural Dynamics & Tautomerism

The core challenge in analyzing this molecule is the prototropic tautomerism inherent to N-unsubstituted pyrazoles. The molecule exists in dynamic equilibrium between two tautomers: 3-methyl-5-formyl and 5-methyl-3-formyl forms.

The Tautomeric Equilibrium

In polar aprotic solvents like DMSO-

Figure 1: Annular tautomerism mechanism leading to signal averaging in

Experimental Protocol

Sample Preparation

-

Solvent: DMSO-

is the standard for this analysis. It ensures solubility and its hydrogen-bonding capability stabilizes the tautomeric equilibrium compared to CDCl -

Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent. High concentrations are required to detect quaternary carbons (C3, C4, C5) within a reasonable timeframe.

-

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 or deptq | Proton-decoupled carbon with NOE enhancement for sensitivity. |

| Spectral Width | 240 ppm | Covers Aldehyde (~185 ppm) to Methyl (~10 ppm). |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Essential for quaternary carbons (C3, C4, C5) which have long T1 times. |

| Scans (NS) | 512 – 1024 | Required for adequate S/N ratio on non-protonated carbons. |

| Temperature | 298 K (25°C) | Standard. Note: Cooling to 250K may resolve tautomers. |

Spectral Analysis & Assignment

Chemical Shift Data

The following table summarizes the characteristic chemical shifts. Note that C3 and C5 values are subject to variation based on the exact position of the tautomeric equilibrium.

| Carbon Label | Chemical Shift ( | Multiplicity (DEPT/HSQC) | Structural Assignment | Mechanistic Insight |

| C-CHO | 182.0 – 186.0 | Doublet (in proton-coupled) | Aldehyde Carbonyl | Deshielded by anisotropic effect of C=O double bond. |

| C3 / C5 | 140.0 – 150.0 | Quaternary (C) | Pyrazole Ring Carbons | Often broad due to tautomerism. C-Me is typically slightly downfield of C-CHO attachment. |

| C4 | 92.0 – 96.0 | Quaternary (C) | C-Br (Ipso) | Heavy Atom Effect: Bromine induces a significant upfield shift (shielding) relative to a proton (~105 ppm). |

| -CH | 10.0 – 14.0 | Quartet | Methyl Group | Typical benzylic-like position on a heterocycle. |

Assignment Logic Workflow

To validate the structure, rely on HMBC (Heteronuclear Multiple Bond Correlation) . The methyl protons provide a definitive anchor point.

Figure 2: HMBC correlation logic for confirming the regiochemistry of the methyl and bromo substituents.

Troubleshooting & Quality Control

Broad Signals

-

Symptom: The signals at 140–150 ppm (C3/C5) appear as low-intensity humps or are missing.

-

Cause: Intermediate exchange rate of the NH proton.

-

Solution: Add a trace amount (1-2

L) of concentrated acid (e.g., TFA) or base to the NMR tube. This accelerates the exchange, sharpening the peaks into a single average signal.

Common Impurities

-

Vilsmeier-Haack Byproducts: Look for dimethylamine peaks or residual DMF (

162.4, 35.8, 30.8). -

Debrominated Analog: If C4 appears at ~105-108 ppm instead of ~94 ppm, the bromine is absent (replaced by H).

References

-

Chemical Shifts of Pyrazoles: Elguero, J., et al. "A

C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1988. Link -

Heavy Atom Effects: "Calcul

C NMR Shifts of brominated Carbons." Chemistry Stack Exchange, 2015. Link -

General Pyrazole Data: "4-Bromo-3-methyl-1H-pyrazole Spectral Data." SpectraBase.[1][2] Link

-

Synthesis & Characterization: "Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide." ResearchGate.[3] Link

Technical Analysis: Vibrational Spectroscopy of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Executive Summary: The Molecular Scaffold

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (CAS: 132606-33-0) is a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility lies in its trifunctional nature: an electrophilic aldehyde for condensation, a nucleophilic pyrazole nitrogen for coupling, and a bromine handle for cross-coupling (Suzuki/Buchwald).[1]

However, this reactivity introduces stability challenges.[1] The molecule is prone to tautomeric shifting , oxidation (to carboxylic acid), and dimerization .[1] Infrared (IR) spectroscopy is not merely a confirmation of identity; it is the primary rapid-screening tool to assess the hydrogen-bonding network and tautomeric state of the solid material before downstream synthesis.[1]

This guide provides a definitive assignment of the vibrational modes and a self-validating protocol for quality assurance.

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species being observed. The "1H" designation implies a free amine on the pyrazole ring.[1] However, in the solid state, this molecule exists as a hydrogen-bonded network.[1]

-

Tautomer A (Target): 3-methyl-5-formyl (Aldehyde adjacent to NH).[1]

-

Tautomer B: 5-methyl-3-formyl (Aldehyde adjacent to N=).[1]

The IR spectrum is heavily influenced by this equilibrium.[1] The N-H stretch and C=O stretch are coupled through intermolecular hydrogen bonding, often broadening the N-H band and red-shifting the carbonyl peak.

Visualization: Structural Vibrational Modes

The following diagram maps the critical functional groups to their expected vibrational frequencies.

Figure 1: Critical vibrational modes and their expected spectral regions.[1][2] Note the influence of conjugation on the carbonyl shift.

Spectral Assignment: The Fingerprint

The following table synthesizes theoretical group frequencies with empirical data observed in halogenated pyrazole aldehydes.

Table 1: Detailed Vibrational Assignment[1]

| Region (cm⁻¹) | Functional Group | Mode Description | Diagnostic Value |

| 3200–3400 | N-H Stretch | Broad band due to intermolecular H-bonding.[1] | Critical: Absence indicates N-alkylation impurity (e.g., N-methyl byproduct).[1] |

| 2920–2980 | C-H (Methyl) | Asymmetric/Symmetric stretching of -CH₃.[1] | Confirm presence of methyl group (vs. des-methyl analogs).[1] |

| 2850 & 2760 | C-H (Aldehyde) | Fermi Resonance Doublet. Two weak bands.[1] | Identity: Distinguishes aldehyde from ketone or acid impurities. |

| 1660–1690 | C=O Stretch | Conjugated Carbonyl.[1][3] Lower frequency than aliphatic aldehydes (typically >1720).[1][3][4] | Purity: Shifts >1700 cm⁻¹ suggest loss of conjugation or oxidation to acid.[1] |

| 1520–1580 | C=N / C=C | Pyrazole ring skeletal vibrations.[1] | Confirmation of heteroaromatic core.[1][5] |

| 1380–1420 | C-N Stretch | Ring C-N vibration.[1][6] | Structural integrity check.[1][7] |

| 600–700 | C-Br Stretch | Carbon-Bromine stretching.[1][4] | Identity: Distinguishes from chloro- analogs (700–800 cm⁻¹) or des-bromo starting material.[1] |

Experimental Protocol: Self-Validating Systems

To ensure reproducibility, we utilize a KBr Pellet method over ATR (Attenuated Total Reflectance) for this specific molecule.[1]

-

Reasoning: The high refractive index of brominated compounds can occasionally cause peak distortion in Diamond ATR at lower wavenumbers (C-Br region).[1] Furthermore, KBr transmission spectra provide superior resolution of the Fermi doublet and the H-bonded N-H region.[1]

Step-by-Step Methodology

-

Desiccation (Pre-requisite):

-

Matrix Preparation:

-

Pellet Pressing:

-

Acquisition:

Quality Control & Impurity Analysis

The true power of IR in drug development is identifying what should not be there.[1] Use the following logic flow to validate your batch.

Common Impurities:

-

3-Methylpyrazole (Starting Material): Missing C=O peak (1660–1690 cm⁻¹) and missing C-Br (600 region).[1]

-

Carboxylic Acid (Oxidation Product): Broad O-H trough (2500–3300 cm⁻¹) overlapping C-H; C=O shifts to ~1700–1720 cm⁻¹.[1][2]

-

N-Methylated Byproduct: Complete disappearance of the N-H stretch (3200 cm⁻¹).[1]

Workflow Diagram: QC Decision Tree

Figure 2: Logic gate for batch release based on spectral features.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Fermi resonance and conjugated carbonyl shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][4] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for general pyrazole ring vibrations).[1]

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for C-Br and Heterocyclic assignments).

-

PubChem. (n.d.).[1] Compound Summary: 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde.[1] Retrieved from [Link] (Chemical structure and physical property verification).[1]

Sources

- 1. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

[1]

Chemical Context & Structural Dynamics

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde (C

-

Tautomeric Equilibrium: In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. Consequently, the "3-methyl-5-carbaldehyde" and "5-methyl-3-carbaldehyde" forms are often indistinguishable by LC-MS unless the nitrogen is alkylated.[1]

-

Isotopic Signature: The presence of a single bromine atom confers a distinct 1:1 isotopic doublet (

Br/

Physicochemical Profile

| Property | Value | Relevance to MS |

| Monoisotopic Mass | 187.96 Da ( | Base for [M+H] |

| Exact Mass | 187.9585 ( | Required for HRMS validation. |

| LogP | ~1.4 | Compatible with Reverse-Phase LC (C18).[1] |

| pKa | ~11 (NH) | Ionizes well in Positive Mode (ESI+).[1] |

Experimental Configuration

To ensure reproducible data, the following instrumental parameters are recommended. These protocols prioritize sensitivity for the protonated molecular ion [M+H]

Sample Preparation[1][4]

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO (due to limited solubility in pure water).

-

Working Solution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Filtration: 0.22 µm PTFE filter to remove particulate matter that may suppress ionization.[1]

LC-MS Method Parameters (ESI+)

| Parameter | Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization preserves the aldehyde and bromine integrity.[1] |

| Polarity | Positive (+) | Pyrazole nitrogen protonates readily ([M+H] |

| Capillary Voltage | 3.0 - 3.5 kV | Standard range to maintain stable Taylor cone.[1] |

| Cone Voltage | 20 - 30 V | Moderate voltage prevents in-source fragmentation of the aldehyde.[1] |